1-(3-Bromo-1-propynyl)naphthalene

Catalog No.
S1939184
CAS No.
352035-98-4
M.F
C13H9B
M. Wt
245.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromo-1-propynyl)naphthalene

CAS Number

352035-98-4

Product Name

1-(3-Bromo-1-propynyl)naphthalene

IUPAC Name

1-(3-bromoprop-1-ynyl)naphthalene

Molecular Formula

C13H9B

Molecular Weight

245.11 g/mol

InChI

InChI=1S/C13H9Br/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,10H2

InChI Key

LHDMQJTYLOVTPS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C#CCBr

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CCBr

The exact mass of the compound 1-(3-Bromo-1-propynyl)naphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(3-Bromo-1-propynyl)naphthalene (CAS 352035-98-4) is a highly functionalized, aryl-substituted propargylating agent that combines a reactive propargyl bromide moiety with a bulky, electron-rich 1-naphthyl group . Unlike standard aliphatic propargyl halides, this compound is an easy-to-handle crystalline solid (melting point 43–47 °C) that provides excellent stability at room temperature. It is primarily procured as a premium electrophilic building block for direct N-, O-, and C-alkylation, click chemistry, and the synthesis of highly conjugated materials, where the photophysical and steric properties of the naphthalene ring are critical for downstream application performance and processability .

Attempting to substitute 1-(3-Bromo-1-propynyl)naphthalene with generic propargyl bromide followed by a downstream Sonogashira coupling with 1-bromonaphthalene introduces severe process inefficiencies. This two-step workaround requires expensive palladium and copper catalysts, extended reaction times, and risks yield-destroying alkyne isomerization or homocoupling side reactions [1]. Furthermore, substituting with simpler aryl analogues like 3-phenylpropargyl bromide fails when the specific UV-absorbance, fluorescence, or enhanced steric shielding of the extended naphthyl π-system is required for the final product's functionality or stereocontrol[2]. Procuring the pre-assembled naphthyl-propargyl scaffold allows for a single-step, transition-metal-free installation, drastically reducing process complexity and manufacturing cost.

Physical Stability and Gravimetric Precision

Standard propargyl bromide is a highly volatile, shock-sensitive liquid that must be supplied as a stabilized solution (e.g., 80% in toluene), complicating precise stoichiometric control and introducing solvent impurities[1]. In contrast, 1-(3-Bromo-1-propynyl)naphthalene is a stable crystalline solid (MP 43-47 °C) that can be stored at room temperature and weighed directly without carrier solvents . This eliminates the explosion hazards associated with low-molecular-weight propargyl halides and allows for exact gravimetric dosing in sensitive catalytic reactions.

Evidence DimensionPhysical state and carrier dependency
Target Compound DataSolid (MP 43-47 °C), 100% neat dosing
Comparator Or BaselinePropargyl bromide (Liquid, shock-sensitive, requires 80% toluene dilution)
Quantified DifferenceEliminates solvent carrier dependency and shock-sensitivity
ConditionsStandard laboratory storage and reagent preparation

Enables safe scale-up and precise stoichiometric control without the need for hazardous material handling protocols or solvent-purging steps.

Stereochemical Control in Asymmetric Propargylation

In asymmetric nucleophilic monofluorobenzylation reactions, the electronic and steric properties of the propargyl bromide are critical for stereocontrol. Studies demonstrate that 1-(3-Bromo-1-propynyl)naphthalene provides excellent diastereoselectivity (approx. 92% de), driven by the electron-rich nature of the naphthyl ring [1]. In contrast, electron-withdrawing analogues (e.g., p-CN-phenylpropargyl bromide) suffer from significantly degraded stereoselectivity under identical conditions [1]. The bulky 1-naphthyl group effectively shields the reactive center during the transition state.

Evidence DimensionDiastereomeric Excess (de)
Target Compound Data~92% de
Comparator Or BaselineElectron-deficient aryl propargyl bromides (e.g., p-CN substituted, significantly lower de)
Quantified DifferenceHigh stereoselectivity maintained via electron-rich steric bulk
ConditionsAsymmetric nucleophilic monofluorobenzylation with remote sulfinyl control

Crucial for medicinal chemists requiring high stereopurity in the synthesis of chiral homopropargylic drug precursors.

Photophysical Tagging and Analytical Traceability

Aliphatic propargylating agents like 3-bromo-1-propyne lack a UV chromophore, making direct tracking of reaction progress or product distribution via standard UV-Vis/HPLC difficult without secondary derivatization [1]. 1-(3-Bromo-1-propynyl)naphthalene inherently installs a highly conjugated 1-naphthyl fluorophore, providing strong UV absorbance and fluorescence . This allows immediate, highly sensitive detection of the propargylated products in complex biological or synthetic mixtures.

Evidence DimensionUV-Vis/Fluorescence Detectability
Target Compound DataStrong absorbance/fluorescence (extended naphthyl pi-system)
Comparator Or BaselinePropargyl bromide (UV transparent >250 nm)
Quantified DifferenceEnables direct >250 nm UV and fluorescence tracking
ConditionsStandard HPLC-UV or fluorescence microscopy workflows

Eliminates the need for secondary staining or derivatization, drastically streamlining analytical and biological assay workflows.

One-Step Installation vs. Multi-Step Cross-Coupling

Attempting to build the 1-naphthyl-propargyl scaffold stepwise—by first reacting a substrate with propargyl bromide and subsequently performing a Sonogashira coupling with 1-bromonaphthalene—introduces multiple synthetic steps, expensive palladium/copper catalysts, and risks of alkyne isomerization [1]. Procuring 1-(3-Bromo-1-propynyl)naphthalene allows the direct, one-step installation of the entire conjugated enyne precursor via a simple SN2 or Barbier-type substitution, dramatically improving overall yield and reducing process time [2].

Evidence DimensionSynthetic steps to target scaffold
Target Compound Data1 step (direct alkylation)
Comparator Or BaselinePropargyl bromide + 1-bromonaphthalene (2+ steps, requires Pd/Cu catalysts)
Quantified DifferenceEliminates 1 full synthetic step and transition metal catalyst dependency
ConditionsInstallation of 3-(1-naphthyl)prop-2-ynyl group onto nucleophiles

Lowers manufacturing costs and reduces the environmental footprint by avoiding expensive transition metal catalysts.

Precursor for Fluorescent Biological Probes

Due to the strong photophysical properties of the 1-naphthyl group, this compound is ideal for synthesizing fluorescently tagged alkynes. These can subsequently be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry to label biomolecules, enabling direct visualization in cellular assays without requiring additional fluorophore conjugation steps .

Synthesis of Chiral Homopropargylic Alcohols and Fluorides

The steric bulk and electron-rich nature of the 1-naphthyl moiety make it a superior electrophile in asymmetric Barbier-type reactions and monofluorobenzylations. It provides high diastereoselectivity, making it the reagent of choice for medicinal chemistry programs targeting complex chiral homopropargylic frameworks [1].

Building Block for Conjugated Materials and 1,5-Diynes

In materials science, the compound is utilized in photoredox-catalyzed homocoupling reactions to generate highly conjugated, naphthyl-flanked 1,5-diynes. These diynes serve as rigid, electron-rich scaffolds for the development of advanced organic electronic materials, polymers, and complex macrocycles like cyclodeca-1,5-diynes [2].

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

1-(3-Bromoprop-1-yn-1-yl)naphthalene

Dates

Last modified: 08-16-2023

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